molecular formula C32H32N2O2 B15025185 2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B15025185
M. Wt: 476.6 g/mol
InChI Key: URUOPEOROPEFAH-UHFFFAOYSA-N
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Description

2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the amino and dimethylphenyl groups: This step involves the use of specific reagents and catalysts to introduce the amino and dimethylphenyl groups onto the pyrrole ring.

    Cyclization and hydroxylation: The final steps involve cyclization to form the cyclohexene ring and hydroxylation to introduce the hydroxy group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Scientific Research Applications

2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications. The uniqueness of this compound lies in its combination of multiple aromatic rings and functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C32H32N2O2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenylpyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C32H32N2O2/c1-20-15-25(33)27(16-21(20)2)34-26(22-11-7-5-8-12-22)17-24(31(34)23-13-9-6-10-14-23)30-28(35)18-32(3,4)19-29(30)36/h5-17,35H,18-19,33H2,1-4H3

InChI Key

URUOPEOROPEFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N2C(=CC(=C2C3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C5=CC=CC=C5)N

Origin of Product

United States

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